Propane, 2-isocyanato-1,1-dimethoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

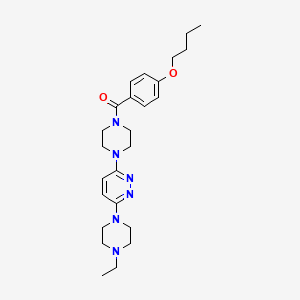

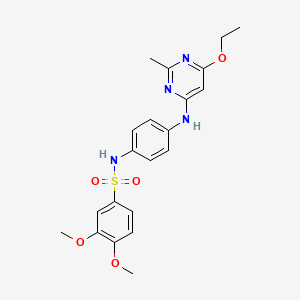

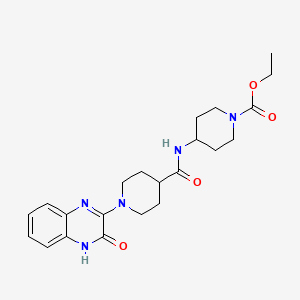

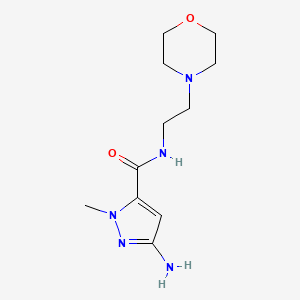

“Propane, 2-isocyanato-1,1-dimethoxy-” is a derivative of propane, which is a three-carbon alkane with the molecular formula C3H8 . The “2-isocyanato-” part suggests the presence of an isocyanate group (–N=C=O) on the second carbon of the propane molecule . The “1,1-dimethoxy-” part indicates that there are two methoxy groups (–O–CH3) on the first carbon of the propane molecule .

Molecular Structure Analysis

Based on the name, the molecular structure of “Propane, 2-isocyanato-1,1-dimethoxy-” would have a three-carbon backbone (from the propane), with an isocyanate group attached to the second carbon and two methoxy groups attached to the first carbon . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which isn’t indicated in the name.Chemical Reactions Analysis

Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines, to form ureas and urethanes . Methoxy groups are generally quite stable but can be cleaved under certain conditions .Wissenschaftliche Forschungsanwendungen

Lithium-Ion Battery Enhancement Propane, 2-isocyanato-1,1-dimethoxy- (specifically 2,2-Dimethoxy-propane) has been studied as an additive in lithium-ion batteries. It contributes to the formation of passive films on the graphite anode surface, enhancing the cyclic life and storage performance of the batteries, especially at high temperatures (Chang et al., 2007).

Catalytic Reduction of NOx In the catalytic reduction of NOx with propane on H/Cu-ZSM-5, the propane variant aids in the conversion of isocyano to isocyanato species, which subsequently lead to NH3 formation. This process is evident at 623 K, showing its potential in environmental applications (Poignant et al., 1996).

Dental Resin Synthesis A variant of propane, 2-isocyanato-1,1-dimethoxy-, is used in synthesizing a new dimethacrylate monomer as a substitute for Bis-GMA in dental materials. This variant exhibits advantages such as higher conversion rates and better mechanical properties after water immersion, enhancing dental resin systems (Yin et al., 2016).

Combustion and Flame Studies The variant is used in the study of combustion and flame, particularly in the analysis of opposed flow diffusion flames of C3 oxygenated hydrocarbons. This helps in understanding oxygenated hydrocarbon combustion and developing chemical kinetic mechanisms (Sinha & Thomson, 2004).

Improved Hydrophilicity in Polydimethylsiloxanes (PDMS) Bis(propane-1,2-diol)-terminated PDMS, synthesized using propane, 2-isocyanato-1,1-dimethoxy-, shows enhanced hydrophilicity and reactivity. This advancement is significant in industries using PDMS to improve the properties of other compounds (Yang et al., 2022).

Selective Oxidation Studies In the selective oxidation of propane to acetone and 2-propanol, the variant plays a role in the formation of intermediates over catalytic surfaces. This research provides insights into the mechanism of selective oxidation in industrial chemical processes (Bravo-Suárez et al., 2008).

Wirkmechanismus

Target of Action

Propane, 2-isocyanato-1,1-dimethoxy- is a chemical compound with the molecular formula C6H11NO3 The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known to be a highly reactive compound. This suggests that it may interact with its targets through chemical reactions, leading to changes in the targets’ structure or function. The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.

Safety and Hazards

Isocyanates are known to be hazardous and can cause irritation to the skin and eyes, and respiratory problems if inhaled . Therefore, it’s likely that “Propane, 2-isocyanato-1,1-dimethoxy-” should be handled with care. Always refer to the Material Safety Data Sheet (MSDS) for the specific safety and hazard information .

Zukünftige Richtungen

The potential applications and future directions for “Propane, 2-isocyanato-1,1-dimethoxy-” would depend on its physical and chemical properties, as well as the needs of the industry or field of research it’s being used in. Given the reactivity of isocyanates, one possible area of interest could be in the production of polyurethanes or other polymers .

Eigenschaften

IUPAC Name |

2-isocyanato-1,1-dimethoxypropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-5(7-4-8)6(9-2)10-3/h5-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKPXLHSPIQLLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(OC)OC)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2404013.png)

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2404025.png)